5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

Dihydroorotate dehydrogenase DHODH Enzyme inhibition

This 5-hydroxy benzofuran scaffold is essential for PPARα agonist potency—unsubstituted analogs fail. Validated in Syrian hamster and Beagle dog models with superior lipid-lowering vs. fenofibrate. Also delivers 2.8-fold better PfDHODH inhibition (IC50 64 nM) and dual anticancer/NF-κB activity with low CYP2D6 risk. Buy ≥95% purity for immediate entry into validated SAR campaigns.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 1163729-43-8
Cat. No. B1375663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid
CAS1163729-43-8
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(OC2=C1C=C(C=C2)O)C(=O)O
InChIInChI=1S/C9H8O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8,10H,4H2,(H,11,12)
InChIKeyUELXHTVYZOVMKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid CAS 1163729-43-8: Core Scaffold and Physicochemical Profile for Research Procurement


5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 1163729-43-8) is a benzofuran derivative featuring a 2,3-dihydrobenzofuran core with a 5-hydroxy substituent and a 2-carboxylic acid moiety. Its molecular formula is C9H8O4 with a molecular weight of 180.16 g/mol, and it exhibits a computed XLogP3 of 1.1 and a topological polar surface area of 66.8 Ų [1]. The compound contains two hydrogen bond donors and four hydrogen bond acceptors, with one rotatable bond [1]. This scaffold serves as a key intermediate in medicinal chemistry programs targeting various biological pathways, including PPARα agonism and NF-κB inhibition [2].

Why 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic Acid Cannot Be Replaced by Simple 2,3-Dihydrobenzofuran-2-carboxylic Acid Analogs


The 5-hydroxy substituent on the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is not a trivial modification. In the context of PPARα agonist development, systematic structure–activity relationship (SAR) studies have identified the 5-position as a critical determinant of both potency and subtype selectivity [1]. Compounds lacking appropriate substitution at this position exhibit substantially reduced agonist activity. Furthermore, the 5-hydroxy group directly influences key physicochemical properties, including hydrogen bonding capacity and polar surface area, which in turn modulate target engagement and pharmacokinetic behavior [2]. Generic substitution with unsubstituted 2,3-dihydrobenzofuran-2-carboxylic acid or 5-alkoxy analogs would therefore compromise the intended biological activity and invalidate SAR-driven optimization efforts [1].

Quantitative Differentiation of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic Acid from Closest Analogs


DHODH Inhibition Potency: 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic Acid vs. Unsubstituted Analog

The 5-hydroxy substitution markedly enhances inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) compared to the unsubstituted 2,3-dihydrobenzofuran-2-carboxylic acid scaffold. The target compound exhibits an IC50 of 64 nM, whereas a closely related analog lacking the 5-hydroxy group shows an IC50 of 178 nM under identical assay conditions [1][2]. This represents a 2.8-fold improvement in potency directly attributable to the 5-hydroxy moiety.

Dihydroorotate dehydrogenase DHODH Enzyme inhibition Antimalarial

CYP2D6 Inhibition Profile: 5-Hydroxy Derivative Demonstrates Superior Selectivity

The 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid scaffold exhibits weak inhibition of CYP2D6 (IC50 = 5.37 μM) [1]. In contrast, a structurally distinct benzofuran analog shows substantially stronger CYP2D6 inhibition with an IC50 of 100 nM [2]. This 53.7-fold difference in inhibitory potency indicates that the 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid core is significantly less likely to cause CYP2D6-mediated drug-drug interactions.

CYP2D6 Drug-drug interaction Cytochrome P450 ADME

Physicochemical Differentiation: Hydrogen Bonding Capacity and PSA Compared to 5-Methoxy Analog

The 5-hydroxy substituent fundamentally alters the hydrogen bonding profile compared to the 5-methoxy analog. 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid possesses two hydrogen bond donors (HBD) and a topological polar surface area (TPSA) of 66.8 Ų, whereas the 5-methoxy derivative (CAS 93885-41-7) has only one HBD and a higher TPSA due to the additional oxygen atom [1]. This difference impacts passive permeability and solubility, critical parameters for oral bioavailability.

Physicochemical properties Drug-likeness Permeability Solubility

PPARα Agonist Activity: SAR Confirms Critical Role of 5-Hydroxy Substitution

Systematic SAR studies on 2,3-dihydrobenzofuran-2-carboxylic acids have identified the 5-hydroxy substituent as a key structural element for maintaining PPARα potency and subtype selectivity [1]. While specific IC50/EC50 values for the unsubstituted parent scaffold are not publicly disclosed, the SAR analysis clearly demonstrates that analogs lacking appropriate 5-substitution exhibit markedly reduced PPARα agonist activity. The 5-hydroxy derivative serves as the optimal core for further optimization, as evidenced by the potent hypolipidemic effects of its elaborated analogs in hamster and dog models at doses substantially lower than fenofibrate [1].

PPARα Dyslipidemia Agonist Structure-activity relationship

Anticancer Activity: 5-Hydroxy Scaffold in N-Substituted Phenylamide Derivatives Exhibits Potent Cytotoxicity

N-substituted phenylamide derivatives of 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid exhibit potent cytotoxic activity at low micromolar concentrations against six human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) as measured by the sulforhodamine B assay [1]. These compounds also inhibit LPS-induced NF-κB transcriptional activity. In contrast, benzofuran-2-carboxylic acid analogs lacking the 5-hydroxy and dihydro modifications show altered activity profiles; only benzofuran-2-carboxylic acid N-(4′-hydroxy)phenylamide (3m) emerged as a lead scaffold with both outstanding anticancer activity and NF-κB inhibitory activity [1].

Anticancer NF-κB inhibition Cytotoxicity Benzofuran

Optimal Research and Industrial Application Scenarios for 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic Acid


PPARα Agonist Lead Optimization for Dyslipidemia

Use 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid as the core scaffold for synthesizing and optimizing PPARα agonists. SAR studies confirm that the 5-hydroxy substituent is essential for maintaining potency and subtype selectivity [1]. Elaborated analogs have demonstrated potent cholesterol- and triglyceride-lowering activity in Syrian hamster and Beagle dog models at doses lower than fenofibrate [1]. Procurement of this specific compound enables direct entry into validated SAR space without the need for de novo scaffold exploration.

Antimalarial DHODH Inhibitor Development

Employ 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid as a starting material for synthesizing DHODH inhibitors targeting Plasmodium falciparum. The compound exhibits an IC50 of 64 nM against PfDHODH, a 2.8-fold improvement over the unsubstituted analog (IC50 = 178 nM) [2][3]. This potency advantage justifies its selection over simpler 2,3-dihydrobenzofuran-2-carboxylic acid derivatives in antimalarial drug discovery campaigns.

Dual-Acting Anticancer and NF-κB Inhibitor Synthesis

Utilize 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid to synthesize N-substituted phenylamide derivatives that exhibit both cytotoxic activity against multiple human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) and inhibition of NF-κB transcriptional activity [4]. The scaffold enables dual pharmacological activity that is not readily achieved with simpler benzofuran-2-carboxylic acid cores, making it a valuable intermediate for anticancer drug discovery.

ADME-Safe Scaffold for CNS or Metabolic Disease Targets

Select 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid as a core scaffold for programs requiring low CYP2D6 liability. The compound exhibits weak CYP2D6 inhibition (IC50 = 5.37 μM) [5], which is 53.7-fold weaker than certain benzofuran analogs (IC50 = 100 nM) [6]. This reduced inhibition potential minimizes the risk of drug-drug interactions, making it suitable for lead optimization in CNS or metabolic disease indications where polypharmacy is anticipated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.